![molecular formula C14H24N2O6 B1445869 tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate CAS No. 1180112-42-8](/img/structure/B1445869.png)
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Description
Historical Context of Spirocyclic Diazaspiro Compounds in Medicinal Chemistry
The development of spirocyclic compounds in medicinal chemistry traces its origins to early observations that three-dimensional molecular architectures could provide unique binding properties compared to their planar counterparts. Spirocyclic scaffolds have been incorporated into various approved drugs and drug candidates, with the increasing interest in less planar bioactive compounds driving the development of synthetic methodologies for spirocyclic scaffold preparation. The pharmaceutical industry's recognition of spirocyclic advantages became particularly evident in the late twentieth and early twenty-first centuries, when researchers began systematically exploring the impact of spirocycles on potency, selectivity, and physicochemical properties.
The specific class of diazaspiro compounds gained prominence through landmark studies demonstrating their utility in targeting various biological systems. Historical development of 1,7-diazaspiro[3.5]nonane derivatives can be traced to investigations into compounds that could modulate chemokine receptor activity, particularly CCR3 and CCR5 receptors relevant to HIV infection and acquired immune deficiency syndrome. These early studies established the fundamental synthetic approaches to diazaspiro nonane construction and demonstrated the versatility of these scaffolds as molecular skeletons for diverse pharmacological applications. The evolution of spirocyclic chemistry has been characterized by increasingly sophisticated synthetic methods that enable access to complex three-dimensional architectures previously considered synthetically challenging.
Research into spirocyclic scaffolds has demonstrated their value across multiple therapeutic areas, with documented applications in neurological disorders, infectious diseases, metabolic conditions, and cancer therapeutics. The historical trajectory of spirocyclic compound development reveals a consistent pattern of improved drug-like properties when spirocyclic elements are incorporated into pharmaceutical designs. This historical context has established spirocyclic diazaspiro compounds as validated scaffolds for continued medicinal chemistry exploration, with this compound representing a contemporary example of this structural class's ongoing relevance in drug discovery.
Structural Uniqueness and Pharmacophoric Significance
The structural architecture of this compound embodies several key design principles that distinguish it from conventional pharmaceutical scaffolds. The spirocyclic core consists of a four-membered azetidine ring fused to a six-membered piperidine ring through a single quaternary carbon atom, creating a rigid three-dimensional framework that cannot adopt multiple conformations. This conformational restriction provides significant advantages in medicinal chemistry applications, as it eliminates entropy penalties associated with binding while maintaining the spatial presentation of functional groups in defined orientations. The molecular formula C12H22N2O2 for the base compound reflects the precise atomic composition that generates these unique structural properties.
The pharmacophoric significance of the diazaspiro[3.5]nonane core lies in its ability to position nitrogen-containing functional groups in specific three-dimensional arrangements that are not accessible through other structural frameworks. The presence of two nitrogen atoms within the spirocyclic system creates opportunities for diverse interactions with biological targets, including hydrogen bonding, electrostatic interactions, and coordination with metal centers. The strategic placement of these nitrogen atoms allows for selective modification of each position, enabling the synthesis of asymmetrically substituted derivatives with distinct pharmacological profiles. The quaternary spirocenter serves as a conformational anchor that maintains the spatial relationships between functional groups, ensuring consistent presentation of pharmacophoric elements across different molecular environments.
Structural Parameter | Value | Significance |
---|---|---|
Molecular Weight (Base) | 226.32 g/mol | Optimal for pharmaceutical applications |
Molecular Weight (Oxalate Salt) | 316.35 g/mol | Enhanced crystallinity and stability |
Ring System | [3.5] Spirocycle | Rigid three-dimensional architecture |
Nitrogen Positions | 1,7-Diaza | Dual pharmacophoric sites |
Protective Group | tert-Butyl carboxylate | Synthetic versatility |
The oxalate component of the salt formation contributes additional structural features that enhance the compound's pharmaceutical utility. Oxalate, with its systematic name ethanedioate and chemical formula C2O4²⁻, forms stable crystalline salts with basic compounds while providing enhanced solubility characteristics. The planar structure of the oxalate ion allows for efficient crystal packing, resulting in materials with improved physical properties compared to the free base forms. The dianion nature of oxalate enables the formation of well-defined stoichiometric salts that exhibit consistent composition and properties, factors that are crucial for pharmaceutical development and manufacturing applications.
Scope of Academic Research on Diazaspiro[3.5]Nonane Derivatives
Contemporary academic research on diazaspiro[3.5]nonane derivatives encompasses a broad spectrum of applications, ranging from fundamental synthetic methodology development to advanced pharmacological investigations. Recent studies have demonstrated the utility of 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands, with compounds achieving nanomolar binding affinities and exhibiting functional selectivity between sigma-1 and sigma-2 receptor subtypes. These investigations have revealed that structural modifications to the diazaspiro core can dramatically influence receptor binding profiles, with certain derivatives functioning as agonists while others exhibit antagonist activity at the same receptor targets.
The scope of research into diazaspiro[3.5]nonane systems has expanded to include investigations into their antioxidant properties, with spirocyclic compounds demonstrating significant free radical scavenging activities in various biochemical assays. Studies utilizing 2,2-diphenyl-1-picrylhydrazyl and other radical scavenging assays have shown that spirocyclic architectures can provide unique mechanisms for antioxidant activity that differ from those observed in linear or conventional cyclic compounds. The three-dimensional nature of spirocyclic scaffolds appears to facilitate interactions with reactive oxygen species through geometric arrangements that are not achievable with other structural frameworks.
Research Area | Key Findings | Therapeutic Relevance |
---|---|---|
Sigma Receptor Ligands | Nanomolar binding affinities | Neurological disorders |
Antioxidant Activity | Free radical scavenging | Oxidative stress-related diseases |
GABA Receptor Modulators | Competitive binding profiles | Central nervous system therapeutics |
Dopamine Receptor Antagonists | Selective D3 versus D2 activity | Substance abuse disorders |
Academic investigations into 3,9-diazaspiro[5.5]undecane-based compounds have provided insights into gamma-aminobutyric acid receptor modulation, demonstrating that spirocyclic scaffolds can serve as effective pharmacophores for neurotransmitter receptor targeting. These studies have revealed structure-activity relationships indicating that the spirocyclic architecture contributes significantly to binding affinity and selectivity profiles. The research has shown that compounds incorporating diazaspiro frameworks can achieve competitive binding at gamma-aminobutyric acid receptors without requiring traditional acidic functionality, suggesting novel mechanisms of receptor interaction that warrant further investigation.
The medicinal chemistry research landscape for diazaspiro compounds has been further enriched by studies demonstrating their utility as dopamine D3 receptor antagonists with enhanced selectivity profiles compared to conventional pharmaceutical agents. These investigations have shown that spirocyclic modifications can dramatically improve selectivity between closely related receptor subtypes, a characteristic that is particularly valuable for minimizing off-target effects in therapeutic applications. The research has established that diazaspiro alkane cores provide spatial modifications that are otherwise inaccessible to saturated six-membered rings such as piperazine, enabling unique interactions within receptor binding pockets that contribute to improved pharmacological profiles.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLCLWSYNFUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180112-42-8 | |
Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180112-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Stepwise Preparation Method
Step | Reaction Description | Reagents & Solvents | Conditions | Yield | Notes |
---|---|---|---|---|---|
1. Formation of Compound 2 | Reaction of ethyl malonate with ammonium acetate in ethanol | Ethyl malonate, ammonium acetate, ethanol | 25–80 °C, 5 h | ~41% | Reflux, neutralization, extraction, chromatography purification |
2. Reduction to Compound 3 | Reduction of compound 2 with lithium borohydride | Lithium borohydride, tetrahydrofuran (THF) | 0–70 °C, 2.5 h | ~100% | Cooling to 0 °C for addition, then heating to 70 °C |
3. Tosylation to Compound 4 | Reaction of compound 3 with p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride, triethylamine, dichloromethane | 25 °C, 12 h | ~100% | Stirring overnight at room temperature |
4. Cyclization to Compound 5 | Ring closure via intramolecular nucleophilic substitution | Cesium carbonate, potassium iodide, acetonitrile | 25–90 °C, 3 h | ~70% | Reflux conditions |
5. Reduction to Compound 6 | Reduction of compound 5 using magnesium in methanol | Magnesium chips, methanol | 25–80 °C, 1 h | ~100% | Vigorous reaction, exothermic |
6. Boc Protection to Compound 7 | Protection of amine group with Boc anhydride | Boc anhydride, potassium carbonate, THF/water | 25 °C, 12 h | ~38% | Purification by silica gel chromatography |
7. Hydrogenation to Final Compound 8 | Catalytic hydrogenation to remove protecting groups or impurities | Palladium on carbon, methanol, hydrogen gas (30 psi) | 25 °C, 3 h | ~89% | Final purification step |
Reaction Conditions and Optimization
Step 1: Ethyl malonate is reacted with ammonium acetate in ethanol at elevated temperatures (up to 80 °C) for 5 hours to form the initial intermediate. The reaction mixture is neutralized and extracted to isolate the product.
Step 2: The reduction with lithium borohydride is performed initially at 0 °C to control reactivity, then heated to 70 °C to complete the reduction efficiently.
Step 3: Tosylation occurs at room temperature over 12 hours, using triethylamine as a base to scavenge HCl formed.
Step 4: Cyclization is facilitated by cesium carbonate and potassium iodide in acetonitrile under reflux, promoting ring closure to form the diazaspiro structure.
Step 5: Magnesium in methanol reduces the intermediate under controlled temperature to avoid side reactions, with the reaction monitored by thin-layer chromatography (TLC).
Step 6: Boc protection is carried out at room temperature in a biphasic THF/water system with potassium carbonate, requiring extended reaction time for completion.
Step 7: Final hydrogenation under mild conditions removes residual protecting groups or impurities, yielding the target compound.
Research Findings and Analytical Data
The synthetic route is designed for industrial scalability, using accessible reagents and solvents.
TLC monitoring is employed at each step to ensure reaction completion and purity.
The overall yields are optimized by controlling temperature, reaction time, and reagent stoichiometry.
Purification techniques include extraction, drying over anhydrous sodium sulfate, and silica gel chromatography.
Nuclear Magnetic Resonance (NMR) data for the final compound confirms the structure:
- $$ ^1H $$ NMR (400 MHz, MeOD): Multiplets observed at 3.940–3.602 ppm (2H), 3.502–3.310 ppm (2H), 3.106–2.910 ppm (2H), 2.577–2.371 ppm (2H), 2.251–2.158 ppm (2H), 2.096–1.986 ppm (2H), and a singlet at 1.599–1.337 ppm (9H) corresponding to the tert-butyl group.
Summary Table of Key Parameters
Step | Temperature (°C) | Time (h) | Yield (%) | Key Reagents |
---|---|---|---|---|
1 | 25–80 | 5 | 41 | Ethyl malonate, ammonium acetate |
2 | 0–70 | 2.5 | 100 | Lithium borohydride |
3 | 25 | 12 | 100 | p-Toluenesulfonyl chloride, triethylamine |
4 | 25–90 | 3 | 70 | Cesium carbonate, potassium iodide |
5 | 25–80 | 1 | 100 | Magnesium, methanol |
6 | 25 | 12 | 38 | Boc anhydride, potassium carbonate |
7 | 25 | 3 | 89 | Pd/C, hydrogen |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Commercial Availability and Suppliers
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Supplied by BLDpharm (BD213219) and Combi-Blocks (QA-2508) in gram quantities .
- Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate: Available from Shanghai Yuanye Biological Technology (250mg, 2400元) .
Biological Activity
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
This compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. The synthesis typically involves multi-step reactions that can include the use of tert-butyl chloroformate and various nitrogen-containing reagents under controlled conditions to ensure high yield and purity .
Synthesis Overview
Step | Reaction Description | Conditions |
---|---|---|
1 | Reaction of diazaspiro precursor with tert-butyl chloroformate | Inert atmosphere |
2 | Epoxidation and ring expansion | Controlled temperature |
3 | Purification via crystallization or chromatography | Standard laboratory techniques |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor binding.
The compound's mechanism involves interaction with specific enzymes or receptors, potentially altering their activity. This can lead to significant biological effects, including anti-inflammatory and analgesic properties .
Case Studies and Research Findings
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
- Receptor Binding : Research has indicated that this compound can bind to specific receptors, influencing cellular signaling pathways. This property is being explored for developing new drugs targeting neurological disorders .
- Pharmacological Profiles : In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines, indicating its potential role as an anticancer agent .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural features, the presence of the oxalate group in tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate enhances its solubility and bioavailability.
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | High | Moderate enzyme inhibition |
tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | Moderate | Strong receptor binding |
tert-Butyl 1,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | Low | Weak biological activity |
Q & A
Basic: What are the primary safety precautions when handling tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate in laboratory settings?
Answer:
Based on GHS classifications, this compound is associated with acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Researchers should:
- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Wear safety goggles or face shields to avoid eye exposure.
- Work in a fume hood to minimize inhalation risks.
- Avoid open flames or electrostatic discharge due to potential reactivity .
- Conduct regular PPE inspections and follow proper glove removal techniques to prevent secondary contamination .
Advanced: How should researchers address contradictory hazard classifications across different safety data sheets (SDS) for this compound?
Answer:
Discrepancies in hazard classifications (e.g., some SDS list acute toxicity, while others state "no known hazard" ) can arise from variations in purity, synthesis byproducts, or incomplete toxicological data. To resolve contradictions:
Cross-reference multiple SDS : Compare hazard statements from reputable suppliers (e.g., Indagoo vs. Combi-Blocks) .
Verify purity : Use analytical techniques (HPLC, NMR) to confirm batch-specific impurities that may influence toxicity .
Conduct preliminary assays : Perform in vitro cytotoxicity tests (e.g., MTT assay) or zebrafish embryo toxicity screening to assess risks in novel applications .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
Stability is ensured by:
- Refrigeration : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Dry environments : Use desiccants to avoid moisture-induced degradation, as spirocyclic compounds are often hygroscopic .
- Avoid static charge : Ground containers during transfer to prevent electrostatic ignition risks .
Advanced: What methodologies are recommended for assessing the environmental impact of this compound when ecological toxicity data is unavailable?
Answer:
When ecological data gaps exist (e.g., no persistence, bioaccumulation, or toxicity data ):
Predictive modeling : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability or aquatic toxicity .
Comparative studies : Analyze structurally similar compounds (e.g., tert-butyl carboxylates) for baseline ecotoxicological profiles .
Tiered testing : Start with Daphnia magna acute toxicity assays, followed by soil mobility studies using column chromatography .
Advanced: How can factorial design optimize synthetic protocols while minimizing exposure risks?
Answer:
Factorial design allows systematic variation of reaction parameters (e.g., temperature, catalyst loading) to identify safe and efficient conditions :
Define factors : Select critical variables (e.g., solvent polarity, reaction time) influencing yield and hazard profiles.
Use response surface methodology (RSM) : Model interactions between variables to predict optimal conditions with minimal hazardous byproducts.
Incorporate safety metrics : Include toxicity scores (e.g., using Green Chemistry metrics) as response variables in the design .
Basic: What first aid measures are advised in case of accidental exposure to this compound?
Answer:
Immediate actions include:
- Skin contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Eye exposure : Flush with saline solution for 20 minutes; seek ophthalmological evaluation .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
- Ingestion : Do NOT induce vomiting; provide water and transport to medical facilities with the SDS .
Advanced: What strategies mitigate risks when using this compound in novel reaction conditions without prior stability data?
Answer:
For untested conditions (e.g., high-temperature catalysis):
Small-scale pilot studies : Conduct reactions in <1 mmol quantities to limit hazards .
Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect unstable intermediates .
Containment protocols : Employ sealed reactors with pressure relief valves and secondary containment trays .
Advanced: How can researchers validate the absence of carcinogenicity for this compound in long-term studies?
Answer:
While current SDS indicate no carcinogenicity per IARC, NTP, or ACGIH , validation requires:
Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
Chronic rodent studies : Administer the compound at varying doses over 24 months, monitoring for tumorigenicity .
Epigenetic profiling : Assess DNA methylation or histone modification changes in exposed cell lines .
Basic: What analytical techniques are suitable for characterizing the purity of this compound?
Answer:
- HPLC-MS : Quantify purity and identify impurities with mass accuracy <5 ppm .
- 1H/13C NMR : Confirm structural integrity and detect stereochemical anomalies .
- Elemental analysis : Validate empirical formula consistency (C12H20N2O3) .
Advanced: How should conflicting data on respiratory irritation (H335) be interpreted during inhalation exposure studies?
Answer:
Discrepancies in respiratory hazard classifications necessitate:
Dosimetry studies : Measure airborne particulate concentrations using gravimetric sampling .
In vitro lung models : Expose human bronchial epithelial cells (e.g., BEAS-2B) to aerosolized compound and quantify IL-6/IL-8 release as inflammation markers .
Comparative toxicogenomics : Analyze gene expression profiles against known respiratory irritants (e.g., toluene diisocyanate) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.